Cas no 79206-72-7 (1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI))

1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI) structure
79206-72-7 structure
Produktname:1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)
CAS-Nr.:79206-72-7
MF:C41H49NO16
MW:811.824873685837
CID:572127
PubChem ID:3081590

1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • LogP
    • 1-hydroxyauramycin B
    • methyl 4-[4-(dimethylamino)-5-[(2,9-dimethyl-3-oxo-4,4a,5a,6,7,9,9a,10a-octahydrodipyrano[4,2-a:4',3'-e][1,4]dioxin-7-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydr
    • 4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)
    • 4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1&reg
    • 1-Naphthacenecarboxylic acid, 4-((O-2''',3''-anhydro-3,6-dideoxy-alpha-L-erythro-hexopyranos-4-ulosyl-(1->4)-O-2,6-dideoxy-alpha-D-lyxo-hexopyranosyl-(1->4)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,1 1-dioxo-, methyl ester, (1R-(1alpha,2beta,4beta))-
    • 79206-72-7
    • methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • 1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI)
    • Inchi: InChI=1S/C41H49NO16/c1-15-23(45)12-25-40(54-15)58-38-17(3)53-28(13-24(38)55-25)57-37-16(2)52-27(11-20(37)42(5)6)56-26-14-41(4,50)33(39(49)51-7)18-10-19-30(35(47)29(18)26)36(48)32-22(44)9-8-21(43)31(32)34(19)46/h8-10,15-17,20,24-28,33,37-38,40,43-44,47,50H,11-14H2,1-7H3
    • InChI-Schlüssel: SZRITNDCSRYXGH-UHFFFAOYSA-N
    • Lächelt: CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)C(=O)OC)(C)O)C)OC8CC(=O)C(OC8O2)C

Berechnete Eigenschaften

  • Genaue Masse: 811.305135
  • Monoisotopenmasse: 811.305135
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 17
  • Schwere Atomanzahl: 58
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 1600
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 14
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topologische Polaroberfläche: 226

Experimentelle Eigenschaften

  • Dichte: 1.5
  • Siedepunkt: 890.9°C at 760 mmHg
  • Flammpunkt: 492.6°C
  • Brechungsindex: 1.65

1-Naphthacenecarboxylicacid, 4-[[O-2''',3''-anhydro-3,6-dideoxy-a-L-erythro-hexopyranos-4-ulos-1-yl-(1®4)-O-2,6-dideoxy-a-D-lyxo-hexopyranosyl-(1®4)-2,3,6-trideoxy-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-2-methyl-6,11-dioxo-,methyl ester, [1R-(1a,2b,4b)]- (9CI) Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
pengshengyue
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
pengshengyue
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海贤鼎生物科技有限公司
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.